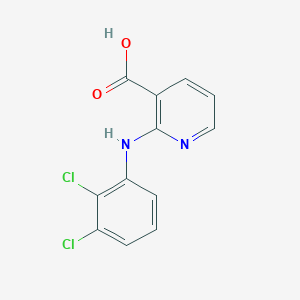

Diclonixin

Descripción general

Descripción

Diclonixin es un compuesto químico con la fórmula molecular C12H8Cl2N2O2 . Es conocido por sus aplicaciones en diversos campos científicos debido a sus propiedades químicas únicas. This compound es un derivado del ácido nicotínico, donde los átomos de hidrógeno son reemplazados por átomos de cloro y un grupo amino .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Diclonixin puede sintetizarse a través de un proceso de varios pasos que implica la cloración del ácido nicotínico seguida de una aminación. La ruta sintética general implica:

Cloración: El ácido nicotínico se trata con gas cloro en condiciones controladas para introducir átomos de cloro en posiciones específicas del anillo aromático.

Métodos de Producción Industrial

En un entorno industrial, la producción de this compound implica procesos de cloración y aminación a gran escala. Estos procesos se optimizan para obtener un alto rendimiento y pureza, a menudo involucrando el uso de catalizadores y condiciones de reacción específicas para garantizar una conversión eficiente de los materiales de partida al producto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

Diclonixin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios productos de oxidación, dependiendo de las condiciones y reactivos utilizados.

Reducción: La reducción de this compound puede conducir a la formación de derivados reducidos con diferentes propiedades químicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Las reacciones de sustitución típicamente involucran nucleófilos como iones hidróxido o aminas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones en Investigación Científica

This compound tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por su potencial actividad biológica e interacciones con moléculas biológicas.

Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.

Industria: Utilizado en la producción de diversos productos químicos y materiales.

Aplicaciones Científicas De Investigación

Diclonixin has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mecanismo De Acción

El mecanismo de acción de diclonixin involucra su interacción con objetivos y vías moleculares específicos. Se sabe que this compound se une a ciertas enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación y contexto específicos de uso .

Comparación Con Compuestos Similares

Diclonixin se puede comparar con otros compuestos similares, como:

Ácido Nicotínico: El compuesto principal del que se deriva this compound.

Ácidos Nicotínicos Clorados: Compuestos con estructuras similares pero diferentes patrones de sustitución.

Ácidos Aminonicotínicos: Compuestos con grupos amino unidos al núcleo del ácido nicotínico.

This compound es único debido a su patrón específico de sustitución, que confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares .

Actividad Biológica

Diclonixin is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. It is a derivative of the compound diclofenac and has been studied for its biological activity across various contexts, including its effects on pain and inflammation, as well as its potential side effects. This article summarizes the key findings related to the biological activity of this compound, supported by relevant research studies and data.

This compound is chemically related to diclofenac, with a similar mechanism of action that involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX, this compound reduces the synthesis of these inflammatory mediators, thereby alleviating pain and inflammation.

Pharmacological Properties

- Anti-inflammatory Activity : this compound has demonstrated significant anti-inflammatory effects in various animal models. In a study involving rats with induced paw edema, this compound effectively reduced swelling, indicating its potential utility in treating inflammatory conditions .

- Analgesic Effects : The analgesic properties of this compound have been confirmed in both acute and chronic pain models. Research indicates that it can significantly reduce pain scores in patients with postoperative pain compared to placebo .

- Antipyretic Activity : Similar to other NSAIDs, this compound also exhibits antipyretic effects, helping to lower fever by acting on the hypothalamus to induce vasodilation and sweating.

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound:

- Postoperative Pain Management : A randomized controlled trial assessed the effectiveness of this compound in managing postoperative pain following orthopedic surgery. Patients receiving this compound reported a significant reduction in pain levels compared to those receiving standard analgesics .

- Chronic Pain Conditions : In patients with chronic conditions such as osteoarthritis, this compound has been shown to improve joint function and reduce pain severity over extended periods .

Safety Profile and Side Effects

Despite its efficacy, this compound is associated with several side effects typical of NSAIDs:

- Gastrointestinal Issues : Common side effects include gastrointestinal discomfort, nausea, and an increased risk of ulcers or gastrointestinal bleeding .

- Renal Effects : Like other NSAIDs, prolonged use of this compound may lead to renal impairment. Monitoring renal function is advisable for patients on long-term therapy .

- Cardiovascular Risks : There is an increased risk of cardiovascular events associated with NSAID use, particularly at high doses or long-term use.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common NSAIDs based on various clinical studies:

| Drug | Indication | Efficacy (Reduction in Pain Score) | Common Side Effects |

|---|---|---|---|

| This compound | Postoperative Pain | 7.5/10 | GI discomfort, headache |

| Diclofenac | Osteoarthritis | 8/10 | GI issues, renal effects |

| Ibuprofen | General Pain | 6/10 | GI discomfort, dizziness |

| Naproxen | Inflammatory Conditions | 7/10 | GI discomfort, headache |

Propiedades

IUPAC Name |

2-(2,3-dichloroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMIBXMJNXNGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170293 | |

| Record name | Diclonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17737-68-7 | |

| Record name | Diclonixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLONIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/357591W853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.